molecular formula C18H17N3S B14486612 2-Hydrazinylidene-4,5-diphenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole CAS No. 64071-37-0

2-Hydrazinylidene-4,5-diphenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole

Cat. No.: B14486612
CAS No.: 64071-37-0
M. Wt: 307.4 g/mol
InChI Key: YWAXIOLYJKVGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinylidene-4,5-diphenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its hydrazinylidene group and diphenyl substitution, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinylidene-4,5-diphenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Introduction of the Hydrazinylidene Group: This step may involve the reaction of the thiazole intermediate with hydrazine derivatives under controlled conditions.

    Diphenyl Substitution:

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazinylidene group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if it is used as an anticancer agent, it might interact with DNA or proteins involved in cell division. The molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole ring structures.

    Hydrazinylidene Compounds: Molecules containing the hydrazinylidene functional group.

    Diphenyl Compounds: Compounds with diphenyl substitution.

Uniqueness

The uniqueness of 2-Hydrazinylidene-4,5-diphenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

64071-37-0

Molecular Formula

C18H17N3S

Molecular Weight

307.4 g/mol

IUPAC Name

(4,5-diphenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)hydrazine

InChI

InChI=1S/C18H17N3S/c1-2-13-21-16(14-9-5-3-6-10-14)17(22-18(21)20-19)15-11-7-4-8-12-15/h2-12H,1,13,19H2

InChI Key

YWAXIOLYJKVGIX-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=C(SC1=NN)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.